Tert-butyl 4-(aminomethyl)-3-fluoro-4-methylpiperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(aminomethyl)-3-fluoro-4-methylpiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl ester group, an aminomethyl group, a fluorine atom, and a methyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(aminomethyl)-3-fluoro-4-methylpiperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: The aminomethyl, fluoro, and methyl groups are introduced through various substitution reactions. For example, fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Flow microreactor systems can be employed to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(aminomethyl)-3-fluoro-4-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Tert-butyl 4-(aminomethyl)-3-fluoro-4-methylpiperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(aminomethyl)-3-fluoro-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its binding affinity and the nature of the target. The pathways involved in its mechanism of action can include signal transduction, metabolic regulation, and cellular communication .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate: Lacks the fluorine and methyl groups, making it less versatile in certain applications.
Tert-butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate: Similar structure but without the fluorine atom, which may affect its reactivity and binding properties.
Uniqueness
Tert-butyl 4-(aminomethyl)-3-fluoro-4-methylpiperidine-1-carboxylate is unique due to the presence of both fluorine and methyl groups on the piperidine ring. These substituents can significantly influence the compound’s chemical reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-3-fluoro-4-methylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23FN2O2/c1-11(2,3)17-10(16)15-6-5-12(4,8-14)9(13)7-15/h9H,5-8,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNPSYMDOPAVFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1F)C(=O)OC(C)(C)C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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